N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide

Description

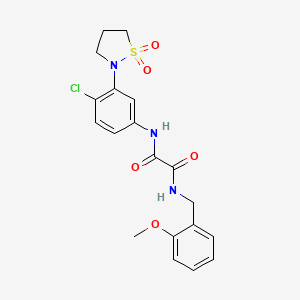

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by:

- A 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group at the N1 position, featuring a sulfone-containing isothiazolidine ring.

- This compound’s structural uniqueness lies in the 1,1-dioxidoisothiazolidin-2-yl moiety, which enhances polarity and may influence metabolic stability compared to other oxalamides .

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c1-28-17-6-3-2-5-13(17)12-21-18(24)19(25)22-14-7-8-15(20)16(11-14)23-9-4-10-29(23,26)27/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGPKSJRJWBQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.0 g/mol. The compound features a complex structure that includes a chloro-substituted phenyl ring and an isothiazolidinone moiety, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. The presence of the isothiazolidinone group suggests potential interactions with biological targets such as proteins or enzymes through hydrogen bonding or hydrophobic interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the isothiazolidinone structure have shown significant activity against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. In vitro studies demonstrated that it could induce apoptosis in certain cancer cells, suggesting a mechanism that involves the activation of apoptotic pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which plays a role in inflammation and cancer progression. Inhibition of this enzyme could lead to reduced inflammatory responses and tumor growth.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Reported inhibition of H-PGDS activity with an IC50 value of 25 µM, suggesting potential therapeutic applications in inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Halogenation : The target compound’s 4-chloro group is shared with antiviral oxalamides (e.g., Compound 13), suggesting a role in target binding or steric effects .

- Sulfone vs.

- Methoxy Positioning : The 2-methoxybenzyl group in the target compound differs from the 4-methoxyphenethyl in Compound 33, which may influence receptor selectivity due to steric and electronic effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- The sulfone group in the target compound likely improves metabolic stability compared to S336 and Compound 33, which have metabolically labile methoxy and trifluoromethyl groups, respectively .

- Higher lipophilicity in Compound 33 (LogP 3.8) may enhance membrane permeability but increase toxicity risks compared to the target compound .

Q & A

Q. What synthetic routes are reported for preparing oxalamide derivatives structurally similar to the target compound?

A common approach involves condensation reactions between activated oxalyl intermediates and aromatic amines. For example, chloroacetyl chloride reacts with amine precursors in 1,4-dioxane under triethylamine catalysis at 10°C, followed by recrystallization from chloroform . Key steps include:

Q. How are oxalamide derivatives characterized structurally?

Combined spectroscopic and elemental analysis is critical:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- 1H-NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- 13C-NMR confirms carbonyl carbons (δ ~160 ppm) and quaternary carbons .

- Elemental analysis validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can conflicting NMR data for oxalamide derivatives be resolved?

Contradictions in peak assignments often arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent interactions. Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- 2D techniques (e.g., COSY, HSQC) to correlate ambiguous signals .

- Comparison with X-ray crystallography data (e.g., bond angles/lengths) to validate assignments .

Q. What experimental design considerations are critical for optimizing oxalamide synthesis?

Key factors impacting yield and purity:

- Reagent stoichiometry : Excess chloroacetyl chloride (4.8 equiv) ensures complete amine acylation .

- Temperature control : Reactions at 10°C minimize side-product formation (e.g., over-chlorination) .

- Workup protocols : Washing with sodium bicarbonate removes unreacted acids, while recrystallization eliminates low-polarity impurities .

Q. How do hydrogen-bonding interactions influence the solid-state properties of oxalamides?

Crystal packing often involves N–H···O/N hydrogen bonds. For example:

Q. What computational methods are suitable for predicting the reactivity of the sulfone group in the isothiazolidine ring?

- DFT calculations (e.g., B3LYP/6-31G*) model sulfone electronic effects on nucleophilic attack.

- Molecular docking predicts interactions with biological targets (e.g., enzymes) based on sulfone geometry .

Q. How can reaction byproducts (e.g., over-chlorinated species) be identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.